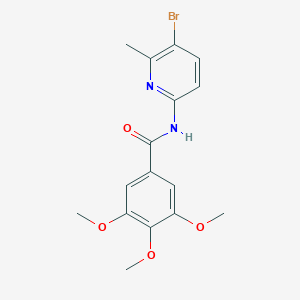![molecular formula C15H13F2NO2 B278369 N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B278369.png)
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a member of the benzamide family of compounds and is known for its unique chemical properties that make it an important tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is complex and varies depending on the specific application. In general, N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide works by binding to specific proteins or enzymes and altering their activity or function. This can lead to changes in cellular processes and ultimately affect the overall biological response.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes involved in cellular processes such as DNA replication and protein synthesis. N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide in lab experiments is its high specificity for certain proteins or enzymes, which allows researchers to selectively target and study specific cellular processes. However, N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide also has limitations, including potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research involving N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, including the development of new therapeutic agents for the treatment of various diseases, the identification of new protein-protein interactions, and the exploration of new biochemical pathways and cellular processes. In addition, new synthesis methods and purification techniques may be developed to improve the efficiency and yield of N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide production.
Méthodes De Synthèse
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)aniline with 4-methylbenzoic acid in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions and as a tool for investigating the role of specific enzymes in various biological processes. N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Nom du produit |
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
|---|---|
Formule moléculaire |
C15H13F2NO2 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10-6-8-11(9-7-10)14(19)18-12-4-2-3-5-13(12)20-15(16)17/h2-9,15H,1H3,(H,18,19) |
Clé InChI |
WFLYWVOPIGRLMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)